N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine
Description
Pyrrolidine Core
Side Chain Connectivity
- 3-position methylene bridge : Links the pyrrolidine to the ethylamine group via a -CH2- spacer.
- Ethylamine terminus : A -CH2-CH2-NH2 group providing a primary amine functional site.
Bond angles and lengths conform to typical sp³-hybridized systems:
- C-N bond lengths : ~1.45–1.50 Å in the pyrrolidine ring.
- C-C bond lengths : ~1.54 Å in the ethylamine chain.
SMILES: CCNCC1CCN(C1)C
Line Notation:
N1-methyl
|
C3-CH2-NH-CH2-CH3
Three-Dimensional Conformational Analysis
The molecule exhibits dynamic puckering in the pyrrolidine ring and side chain rotational isomerism:
Pyrrolidine Ring Puckering
Ethylamine Chain Flexibility
- Rotational barriers : The -CH2-CH2-NH2 group undergoes free rotation around C-C bonds, populating staggered conformers.
- Hydrogen bonding potential : The primary amine forms intermolecular H-bonds in crystalline states.
Comparative Structural Analogues in Pyrrolidine Derivatives
Structural analogues demonstrate how modifications impact physicochemical properties:
Electronic Effects
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-6-8-4-5-10(2)7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVKRZQUGSTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595791 | |
| Record name | N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-24-8 | |
| Record name | N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of N-Methylpyrrolidine Intermediate
The synthesis of N-[(1-Methylpyrrolidin-3-Yl)methyl]ethanamine fundamentally relies on the efficient preparation of N-methylpyrrolidine, which serves as the core structural unit. A robust and economically viable method for N-methylpyrrolidine synthesis is detailed in patent CN110590706B, which outlines a catalytic process using potassium iodide and 1,4-dichlorobutane with methylamine in an ether solvent system.
- Catalyst: Potassium iodide facilitates halogen exchange and nucleophilic substitution.
- Reactants: 1,4-dichlorobutane and methylamine aqueous solution (30-50 wt% concentration).
- Solvent: High-boiling ether solvents capable of hydrogen bonding with methylamine (e.g., diglyme or anisole).
- Reaction conditions: Normal pressure, temperature range 100–120 °C, reaction time 3–8 hours.
- Post-reaction processing: Alkali (preferably aqueous sodium hydroxide) is added to adjust pH to 12–13, followed by atmospheric and reduced pressure distillation to separate N-methylpyrrolidine from by-products and solvents.
Reaction scheme summary:
- Under potassium iodide catalysis, 1,4-dichlorobutane reacts with methylamine forming N-methylpyrrolidine and methylamine hydrochloride.
- Alkali treatment neutralizes acidic by-products.
- Distillation isolates N-methylpyrrolidine with yields exceeding 88% and purity above 99%.
| Parameter | Value/Range |
|---|---|
| Methylamine concentration | 30–50 wt% |
| Solvent | Diglyme, anisole (ether type) |
| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5–4.5 |
| Potassium iodide to 1,4-dichlorobutane ratio (mol %) | 2.5–6 : 100 |
| Reaction temperature | 100–120 °C |
| Reaction time | 3–8 hours |
| Reaction pressure | Atmospheric (normal) |
| Yield of N-methylpyrrolidine | >88% |
| Purity of product | >99% |
This method is advantageous due to its simple operation under normal pressure, cost-effectiveness, and high yield and purity, making it suitable for industrial scale-up.
Analytical and Purification Methods
The purity and identity of this compound are typically confirmed by:
- High-performance liquid chromatography (HPLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- Distillation and recrystallization for purification
These methods ensure the compound meets the required purity standards for pharmaceutical or chemical applications.
Summary Table of Preparation Methodology
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Synthesis of N-methylpyrrolidine | Reaction of 1,4-dichlorobutane with methylamine catalyzed by KI in ether solvent | 100–120 °C, 3–8 h, normal pressure, high yield (>88%) |
| 2. pH adjustment and distillation | Neutralization with NaOH, atmospheric and reduced pressure distillation | pH 12–13, separation of product from solvents and by-products |
| 3. Functionalization at 3-position | Halomethylation or equivalent reaction to introduce leaving group | Requires controlled halogenation conditions |
| 4. Nucleophilic substitution | Reaction with ethanamine to form final compound | Typical nucleophilic substitution conditions |
| 5. Purification and analysis | HPLC, NMR, MS, distillation | Ensures >99% purity |
Research Findings and Industrial Implications
- The use of potassium iodide catalysis and ether solvents with hydrogen bonding capability significantly enhances reaction rates and yields in the synthesis of N-methylpyrrolidine.
- Operating under normal pressure at elevated temperatures simplifies equipment requirements and reduces costs.
- The described method allows for scalable production with high purity, essential for pharmaceutical intermediates.
- Further functionalization steps, although less documented in the available sources, follow classical organic synthesis routes for amine substitution.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. The synthesis typically involves the alkylation of pyrrolidine derivatives, with methods such as:
- Alkylation Reactions : The reaction of 1-methylpyrrolidine with ethylamine is commonly employed, often utilizing bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
- Continuous Flow Processes : On an industrial scale, continuous flow techniques enhance yield and purity by maintaining precise control over reaction conditions such as temperature and pressure.
Pharmacological Potential
Research indicates that N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine may exhibit significant biological activity. Its mechanism of action likely involves interactions with specific receptors or enzymes, potentially modulating their activity. This compound is being investigated for:
- Therapeutic Uses : Preliminary studies suggest its potential in drug synthesis, particularly in developing compounds that target neurotransmitter systems. The exact pathways and molecular targets are still under investigation, but initial findings indicate effects on neurotransmitter release and uptake mechanisms.
Case Studies on Anticancer Activity
Recent studies have explored the use of compounds structurally related to this compound in cancer therapies. For instance:
- Cyclin-Dependent Kinase Inhibitors : Compounds derived from similar structural frameworks have shown promising anticancer efficacy. Research has focused on their ability to selectively inhibit cancer cell proliferation while minimizing toxicity .
While preliminary findings are promising, further research is essential to fully elucidate the pharmacological properties and mechanisms of action of this compound. Future studies should focus on:
- Target Identification : Understanding specific molecular targets and pathways influenced by this compound will be crucial for its development as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies can help identify modifications that enhance potency and selectivity for desired biological targets.
Mechanism of Action
The mechanism of action of N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to the following analogs based on pyrrolidine core modifications and amine chain variations (Table 1):
Table 1. Structural comparison of this compound with analogs.
Physicochemical Properties
- Basicity : Ethylamine chains (as in the target compound) are more basic than methylamine analogs (e.g., ), influencing protonation states and receptor binding .
- Melting Points : Schiff base derivatives (e.g., ) show higher melting points (179–182°C) due to crystallinity from planar conjugated systems, whereas pyrrolidine derivatives are likely lower .
Biological Activity
N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine, a compound with potential biological activity, has garnered attention in medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring and an ethylamine moiety. Its molecular formula is CHN, with a molar mass of 154.22 g/mol. The compound's chiral nature may contribute to its biological activity, as stereochemistry can significantly influence receptor interactions and pharmacodynamics .
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .
Anticancer Potential
Recent research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, studies on related pyrrolidine derivatives have shown selective antiproliferative effects against specific cancer cell lines, such as MDA-MB-453, a model for triple-negative breast cancer (TNBC). These findings suggest that structural modifications can enhance potency and selectivity for cancer cells .
Neuropharmacological Effects
The compound's interaction with nAChRs suggests potential applications in neuropharmacology. Studies have demonstrated that ligands targeting these receptors can modulate neurotransmitter release and influence cognitive functions. For example, compounds similar to this compound have been explored for their ability to enhance memory and learning in animal models .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | Modification | Effect on Activity |
|---|---|---|
| Compound 1 | Phenyl group at 2-position | Lower potency compared to pyridine analogs |
| Compound 2 | 3-Pyridine at 2-position | Higher potency in MDA-MB-453 cells |
| Compound 3 | Replacement with other heteroatoms | Variable effects on potency |
Case Study 1: Anticancer Activity in TNBC Models
In a study evaluating the anticancer potential of pyrrolidine derivatives, this compound was assessed for its cytotoxic effects against MDA-MB-453 cells. The results demonstrated a significant reduction in cell viability at concentrations below 100 μM, indicating its potential as a therapeutic agent for TNBC .
Case Study 2: Neuropharmacological Applications
In neuropharmacological research, compounds related to this compound were tested for cognitive enhancement in rodent models. Results indicated improved memory retention and learning capabilities associated with nAChR activation, suggesting possible applications in treating cognitive disorders .
Q & A
Q. What are the established synthetic routes for N-[(1-Methylpyrrolidin-3-yl)methyl]ethanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves alkylation or reductive amination strategies. For example:
- Alkylation of pyrrolidine derivatives : Reacting 1-methylpyrrolidin-3-ylmethanol with ethanamine in the presence of a dehydrating agent (e.g., POCl₃) under inert conditions. Yields (~60-75%) depend on stoichiometric control of the amine and temperature (40-60°C) .
- Reductive amination : Using a ketone intermediate (e.g., 1-methylpyrrolidin-3-yl)methanone with ethanamine and NaBH₄ or NaBH₃CN. This method offers higher purity (>90%) but requires strict pH control (pH 7-8) .
Q. How can researchers characterize the physical and chemical properties of this compound for experimental reproducibility?
Methodological Answer: Critical properties include:
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis. The compound is typically soluble in polar aprotic solvents (e.g., DMF) but poorly in water .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., oxidation to nitroxides) may form under oxidative conditions .
- pKa : Determine via potentiometric titration in aqueous-organic mixtures (e.g., water:MeOH 1:1). Expected pKa ~9.5 due to the tertiary amine group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR, MS) for this compound be resolved in structural elucidation?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The pyrrolidine ring’s conformational flexibility may lead to split peaks in ¹H NMR. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior .
- Ionization in MS : Electrospray ionization (ESI-MS) may produce [M+H]⁺ and [M+Na]⁺ adducts. Compare with high-resolution MS (HRMS) and isotopic pattern analysis to confirm molecular formula .
- Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals from minor contaminants.
Q. Example Workflow :
Acquire ¹H NMR at 25°C and −40°C to identify temperature-dependent shifts.
Cross-validate HRMS with theoretical m/z (calc. for C₉H₂₀N₂: 156.1626).
Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Q. What strategies optimize the compound’s biological activity in receptor-binding assays, and how are false positives mitigated?
Methodological Answer:
- Receptor docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity to targets like GPCRs or monoamine transporters. The ethylamine side chain may enhance hydrophobic interactions .
- Counter-screening : Test against off-target receptors (e.g., serotonin 5-HT₂A) to rule out non-specific binding.
- Functional assays : Pair radioligand binding (e.g., ³H-labeled antagonists) with functional cAMP assays to confirm agonism/antagonism .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP) : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LogP and improve aqueous solubility. Use shake-flask method with octanol/water partitioning .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Methyl groups on the pyrrolidine ring reduce CYP450-mediated oxidation .
- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB assay. The compound’s low molecular weight (~156 Da) and moderate LogP (~1.5) suggest moderate BBB permeability .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Standardize assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) can alter IC₅₀ values. Replicate assays under identical conditions .
- Validate compound integrity : Confirm purity (>95% by HPLC) and stability in assay buffers (e.g., DMEM with 10% FBS) before testing .
- Meta-analysis : Use platforms like PubChem BioActivity to compare data across studies and identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
